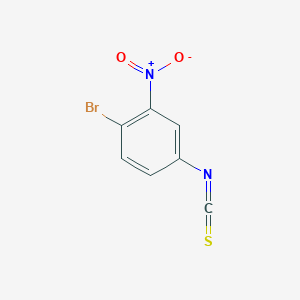
4-Bromo-3-nitrophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-nitrophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-nitroaniline with thiophosgene under controlled conditions. This reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of some reagents, such as thiophosgene .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group (-N=C=S) is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Reduction Reactions: The nitro group (-NO2) can be reduced to an amine (-NH2) under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Aminophenyl Isothiocyanates: Resulting from the reduction of the nitro group.
Scientific Research Applications
4-Bromo-3-nitrophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is utilized in the modification of biomolecules, such as proteins, to study their structure and function.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
- Phenyl Isothiocyanate
- Benzyl Isothiocyanate
- Allyl Isothiocyanate
Comparison: 4-Bromo-3-nitrophenyl Isothiocyanate is unique due to the presence of both bromine and nitro substituents on the aromatic ring. These substituents influence its reactivity and make it distinct from other isothiocyanates. For example, the bromine atom can participate in additional substitution reactions, while the nitro group can undergo reduction .
Properties
Molecular Formula |
C7H3BrN2O2S |
|---|---|
Molecular Weight |
259.08 g/mol |
IUPAC Name |
1-bromo-4-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H |
InChI Key |
RJOGDBCVDUTLEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















